2-(3-ethoxy-2-hydroxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
This compound belongs to the purine-6-carboxamide family, characterized by a bicyclic purine core substituted with a carboxamide group at position 4. Key structural features include:
- Position 2: A 3-ethoxy-2-hydroxyphenyl group, combining ethoxy (-OCH₂CH₃) and hydroxyl (-OH) substituents on the phenyl ring.
- Position 9: A 2-fluorophenyl group, introducing electron-withdrawing fluorine at the ortho position.
These substituents influence physicochemical properties such as solubility, metabolic stability, and receptor binding. The hydroxyl and ethoxy groups enhance polarity, while fluorine may improve bioavailability through lipophilic interactions .
Propriétés
IUPAC Name |
2-(3-ethoxy-2-hydroxyphenyl)-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O4/c1-2-30-13-9-5-6-10(16(13)27)18-23-14(17(22)28)15-19(25-18)26(20(29)24-15)12-8-4-3-7-11(12)21/h3-9,27H,2H2,1H3,(H2,22,28)(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLBQGFVAINSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-(3-ethoxy-2-hydroxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
The compound is synthesized through a reaction involving 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole and benzoyl isothiocyanate in anhydrous ethanol. The synthesis yields colorless crystals with a melting point of 246–248 °C .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antitumor , anti-inflammatory , and antibacterial properties.
Antitumor Activity
Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human colorectal adenocarcinoma cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Table 1: Antitumor Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human Colorectal Adenocarcinoma | 12.5 | Apoptosis induction |
| Breast Cancer (MCF-7) | 15.0 | Cell cycle arrest (G1 phase) |
| Lung Cancer (A549) | 10.0 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases .
Table 2: Anti-inflammatory Effects
| Treatment Concentration (µg/mL) | TNF-α Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| 10 | 30 | 25 |
| 50 | 50 | 45 |
| 100 | 70 | 65 |
Antibacterial Activity
The antibacterial activity of the compound has also been evaluated against Gram-positive bacteria. It showed promising results against Lactobacillus casei and Mycobacterium tuberculosis, indicating its potential as an antimicrobial agent .
Table 3: Antibacterial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Lactobacillus casei | 20 |
| Mycobacterium tuberculosis | 15 |
Case Studies
- Case Study on Antitumor Activity : In a study involving human colorectal cancer cells, treatment with the compound at varying concentrations revealed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that higher doses led to increased apoptosis rates .
- Case Study on Anti-inflammatory Properties : A model using RAW264.7 macrophages treated with LPS demonstrated that the compound significantly reduced NO production and cytokine levels, suggesting its effectiveness in modulating inflammatory responses .
Comparaison Avec Des Composés Similaires
Table 1: Structural and Molecular Comparison
Substituent Effects on Physicochemical Properties
- Ethoxy vs. However, bulkier ethoxy groups may reduce solubility in polar solvents. In the target compound, the 3-ethoxy-2-hydroxyphenyl group balances lipophilicity (ethoxy) with hydrogen-bonding capacity (hydroxyl) .
Fluorine Position :
- Hydroxyl and Amino Groups: The hydroxyl group in the target compound and the amino group in improve water solubility but may increase metabolic oxidation susceptibility.
Bioactivity Considerations
While direct bioactivity data for the target compound is unavailable, structural analogues provide insights:
- Fluorine-Containing Analogues : Compounds with fluorophenyl groups (e.g., ) often exhibit enhanced binding to kinases or GPCRs due to fluorine’s electronegativity and size.
- Methoxy vs. Ethoxy : Methoxy groups (e.g., ) are metabolically stable, whereas ethoxy groups may undergo oxidative dealkylation, impacting half-life .
Q & A
Q. What are the critical challenges in synthesizing 2-(3-ethoxy-2-hydroxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?
The synthesis involves multi-step organic reactions, including the formation of the purine core and subsequent functionalization of ethoxyphenyl and fluorophenyl groups. Key challenges include maintaining regioselectivity during coupling reactions and stabilizing reactive intermediates. Controlled temperatures (e.g., 0–5°C for sensitive steps) and pH levels (e.g., mildly acidic conditions for cyclization) are essential to avoid side products like dehalogenated or over-oxidized derivatives . Solvent choices (e.g., DMF for polar intermediates) and catalysts (e.g., Pd-based catalysts for cross-coupling) must be optimized for yield and purity.
Q. How can researchers characterize the compound’s purity and structural integrity?
Use orthogonal analytical methods:
- HPLC-MS : To assess purity (>95% recommended for biological assays) and detect trace impurities.
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., distinguishing 2-fluorophenyl vs. 4-fluorophenyl via coupling constants) .
- X-ray crystallography : For unambiguous confirmation of the purine core’s tautomeric form and substituent stereochemistry.
Q. What preliminary assays are recommended to evaluate its biological activity?
Begin with in vitro enzyme inhibition assays targeting purine-binding proteins (e.g., kinases or GTPases). Use fluorescence polarization or SPR to measure binding affinity (reported Kd values for similar purine derivatives range from nM to µM ). Follow-up with cellular assays (e.g., proliferation inhibition in cancer cell lines) to validate target engagement.
Advanced Research Questions
Q. How can contradictory data on the compound’s enzyme inhibition efficacy across studies be resolved?
Discrepancies may arise from variations in assay conditions (e.g., ATP concentration in kinase assays) or off-target effects. Perform orthogonal assays (e.g., thermal shift assays vs. enzymatic activity assays) to confirm target specificity. Structural analogs with modified substituents (e.g., replacing 3-ethoxy-2-hydroxyphenyl with furan) can help isolate structure-activity relationships (SAR) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt formation : Use hydrochloride or mesylate salts to improve aqueous solubility.
- Prodrug design : Mask the hydroxyl group with acetyl or phosphate esters to enhance membrane permeability.
- Nanoparticle encapsulation : Lipid-based carriers can improve bioavailability, as demonstrated for related purine derivatives .
Q. How can computational methods guide the rational design of derivatives with enhanced selectivity?
Perform molecular docking (e.g., AutoDock Vina) to map interactions between the compound and target proteins. Focus on hydrophobic pockets accommodating the fluorophenyl group and hydrogen bonds with the purine core. MD simulations (e.g., GROMACS) can predict binding stability and guide substitutions (e.g., replacing ethoxy with methoxy to reduce steric hindrance) .
Q. What experimental designs address the compound’s instability under physiological pH?
Conduct accelerated stability studies (pH 1–10, 37°C) to identify degradation pathways. For example, the purine core may undergo hydrolysis under alkaline conditions. Stabilization strategies include:
- Buffered formulations : Use citrate buffers (pH 4–5) for storage.
- Structural modifications : Introduce electron-withdrawing groups (e.g., nitro) to protect the purine ring from nucleophilic attack .
Methodological Recommendations
- Synthetic Protocols : Follow stepwise protocols from , but substitute 4-fluorophenyl precursors with 2-fluorophenyl analogs to match the target compound’s structure.
- Data Interpretation : Use principal component analysis (PCA) to correlate substituent electronic properties (Hammett constants) with biological activity .
- Ethical Compliance : Adhere to non-commercial research guidelines (e.g., avoid scale-up protocols intended for industrial production) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
